molecular formula C14H18ClNO B11177642 (2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B11177642
M. Wt: 251.75 g/mol
InChI Key: IZQJCOBZRPQHEG-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a chlorophenyl group and an ethylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chlorobenzoyl chloride+2-EthylpiperidineThis compound+HCl\text{2-Chlorobenzoyl chloride} + \text{2-Ethylpiperidine} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzoyl chloride+2-Ethylpiperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Shares a similar chlorophenyl group but differs in the piperidine moiety.

    (2-Chlorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.

Uniqueness

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylpiperidinyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(2-chlorophenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO/c1-2-11-7-5-6-10-16(11)14(17)12-8-3-4-9-13(12)15/h3-4,8-9,11H,2,5-7,10H2,1H3

InChI Key

IZQJCOBZRPQHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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